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Compound of Interest

Compound Name: 4-Ethoxypyrimidine-2-carbonitrile

Cat. No.: B114434 Get Quote

Disclaimer: Publicly available scientific literature and patent databases contain limited specific

information on the direct application of 4-Ethoxypyrimidine-2-carbonitrile in medicinal

chemistry. The following application notes and protocols are based on the established roles of

closely related pyrimidine-carbonitrile derivatives and serve as a guide for potential research

and development.

Introduction to the 4-Ethoxypyrimidine-2-
carbonitrile Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates. The incorporation of a carbonitrile (-CN)

group and an ethoxy (-OCH2CH3) group at positions 2 and 4 respectively, on the pyrimidine

ring, as in 4-Ethoxypyrimidine-2-carbonitrile, offers a unique combination of chemical

properties that make it an attractive starting point for drug discovery programs.

The electron-withdrawing nature of the 2-carbonitrile group can modulate the electronic

properties of the pyrimidine ring, influencing its interaction with biological targets. The 4-ethoxy

group provides a handle for further chemical modification and can influence the compound's

pharmacokinetic properties, such as solubility and metabolic stability. While direct biological

data for 4-Ethoxypyrimidine-2-carbonitrile is scarce, its structural similarity to known kinase
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inhibitors and other therapeutic agents suggests its potential as a valuable building block in the

synthesis of novel drugs.

Potential Therapeutic Applications
Based on the biological activities of structurally related pyrimidine-carbonitrile derivatives, 4-
Ethoxypyrimidine-2-carbonitrile could serve as a key intermediate in the development of

inhibitors for several important drug targets.

Kinase Inhibition
Numerous pyrimidine derivatives are potent inhibitors of various protein kinases, which are key

regulators of cellular processes and are often dysregulated in diseases like cancer.

PIM Kinase Inhibition: Derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-

carbonitrile have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine

kinase involved in cell survival and proliferation.[1][2][3] The 4-ethoxypyrimidine-2-
carbonitrile scaffold could be elaborated to mimic the core structure of these inhibitors.

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key

mediator of angiogenesis, a process crucial for tumor growth. Pyrimidine-based compounds

have been successfully developed as VEGFR-2 inhibitors. The 4-ethoxypyrimidine-2-
carbonitrile core could be functionalized to interact with the ATP-binding site of VEGFR-2.

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently

activated in cancer. The 2,4-disubstituted pyrimidine scaffold is a common feature in many

PI3K inhibitors. 4-Ethoxypyrimidine-2-carbonitrile could be a starting point for the

synthesis of novel PI3K inhibitors.

A hypothetical signaling pathway illustrating the role of these kinases in cancer is presented

below.
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Fig. 1: Hypothetical Signaling Pathway Targeted by 4-Ethoxypyrimidine-2-carbonitrile
Derivatives.

Other Potential Applications
The versatility of the pyrimidine scaffold suggests that derivatives of 4-Ethoxypyrimidine-2-
carbonitrile could also be explored for other therapeutic areas, including:

Antiviral Agents: Pyrimidine analogs are cornerstones of antiviral therapy.

Central Nervous System (CNS) Disorders: Certain pyrimidine derivatives have shown activity

against CNS targets.

Anti-inflammatory Agents: The pyrimidine core is present in some anti-inflammatory drugs.

Experimental Protocols
The following are proposed synthetic protocols for 4-Ethoxypyrimidine-2-carbonitrile and its

potential derivatization, based on established chemical methodologies for similar pyrimidine

compounds.

Proposed Synthesis of 4-Ethoxypyrimidine-2-
carbonitrile
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A plausible synthetic route to 4-Ethoxypyrimidine-2-carbonitrile could start from a readily

available precursor like 2,4-dichloropyrimidine.

2,4-Dichloropyrimidine 4-Chloro-2-ethoxypyrimidine
NaOEt, EtOH

4-Ethoxypyrimidine-2-carbonitrile
KCN, DMSO

Click to download full resolution via product page

Fig. 2: Proposed Synthetic Workflow for 4-Ethoxypyrimidine-2-carbonitrile.

Protocol:

Synthesis of 4-Chloro-2-ethoxypyrimidine:

To a solution of sodium ethoxide (NaOEt) in ethanol (EtOH), add 2,4-dichloropyrimidine at

room temperature.

Stir the reaction mixture for a specified time, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Ethoxypyrimidine-2-carbonitrile:

Dissolve 4-chloro-2-ethoxypyrimidine in a polar aprotic solvent such as dimethyl sulfoxide

(DMSO).

Add potassium cyanide (KCN) to the solution.

Heat the reaction mixture at an elevated temperature and monitor its progress by TLC.
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After completion, cool the reaction mixture and pour it into ice-water.

Extract the product with an organic solvent, wash the organic layer with brine, dry it over

anhydrous sodium sulfate, and concentrate it.

Purify the final product by recrystallization or column chromatography.

Proposed Derivatization for Kinase Inhibitor Synthesis
The 2-carbonitrile group of 4-Ethoxypyrimidine-2-carbonitrile can be a versatile handle for

further chemical transformations to build more complex molecules with potential kinase

inhibitory activity.

4-Ethoxypyrimidine-2-carbonitrile 2-Amidino-4-ethoxypyrimidine

1. HCl, EtOH
2. NH3 4-Ethoxy-2-(thiazol-2-yl)pyrimidine

(Kinase Inhibitor Scaffold)
α-haloketone

Click to download full resolution via product page

Fig. 3: Proposed Derivatization Workflow for Kinase Inhibitor Scaffolds.

Protocol:

Formation of the Amidine:

Treat a solution of 4-Ethoxypyrimidine-2-carbonitrile in anhydrous ethanol with dry

hydrogen chloride (HCl) gas at 0°C to form the corresponding imidate hydrochloride.

After the reaction is complete, remove the solvent under reduced pressure.

Dissolve the crude imidate in ethanol and treat it with a solution of ammonia in ethanol to

form the amidine.

Purify the resulting amidine derivative.

Cyclization to a Thiazole Ring:
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React the amidine with an appropriate α-haloketone in a suitable solvent like ethanol or

dimethylformamide (DMF).

Heat the reaction mixture to facilitate the cyclization reaction.

Monitor the reaction by TLC.

Upon completion, work up the reaction mixture by adding water and extracting the

product.

Purify the final thiazolylpyrimidine derivative, which can then be further modified and

evaluated for kinase inhibitory activity.

Quantitative Data from Related Compounds
While specific quantitative data for 4-Ethoxypyrimidine-2-carbonitrile is not available, the

following table summarizes the inhibitory activities of some related pyrimidine-carbonitrile

derivatives against various kinases, illustrating the potential of this chemical class.

Compound Class Target Kinase IC50 (nM) Reference

4-Oxo-2-thioxo-

tetrahydropyrimidine-

5-carbonitrile

Derivatives

PIM-1 373 - 909 [3]

Pyrimidine-5-

carbonitrile

Derivatives

VEGFR-2 530 - 2410

2,4-

Dimorpholinopyrimidin

e-5-carbonitrile

Derivatives

PI3Kα 31.8

Conclusion
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4-Ethoxypyrimidine-2-carbonitrile represents a promising, yet underexplored, scaffold in

medicinal chemistry. Based on the well-documented biological activities of structurally similar

compounds, it holds significant potential as a key building block for the synthesis of novel

kinase inhibitors and other therapeutic agents. The proposed synthetic and derivatization

protocols provide a starting point for researchers to explore the chemical space around this

scaffold and to develop new drug candidates for a variety of diseases. Further investigation into

the synthesis and biological evaluation of derivatives of 4-Ethoxypyrimidine-2-carbonitrile is

warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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